
Unveiling Crystal Packing Architectures: A
Comparative Analysis of Substituted

Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413 Get Quote

A comprehensive examination of the crystal packing of several substituted nitroanilines reveals

intricate networks of intermolecular interactions that govern their solid-state structures. While

crystallographic data for 2,4,6-trimethyl-3-nitroaniline remains elusive in publicly accessible

databases, a comparative study of related compounds provides valuable insights into the

influence of methyl and nitro group substitution on crystal packing.

This guide presents a comparative analysis of the crystal structures of aniline, 4-nitroaniline, 2-

methyl-4-nitroaniline, 2-methyl-3-nitroaniline, and 2,4-dimethyl-6-nitroaniline. The objective is to

understand how the number and position of methyl and nitro substituents on the aniline

framework dictate the supramolecular assembly in the crystalline state. Such understanding is

crucial for researchers in materials science and drug development, as crystal packing

significantly impacts a compound's physical properties, including solubility, stability, and

bioavailability.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the selected aniline

derivatives, providing a quantitative basis for comparing their crystal packing.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b072413?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound

Form
ula

Cryst
al
Syste
m

Spac
e
Grou
p

a (Å) b (Å) c (Å) β (°) V (Å³) Z

Aniline

(at 252

K)[1]

C₆H₇N
Monoc

linic
P2₁/c 21.822 5.867 8.386 101.01 1053.9 8

4-

Nitroa

niline[

2][3]

C₆H₆N

₂O₂

Monoc

linic
P2₁/c 8.5789 20.334 13.629 90.57 1068.9 4

2-

Methyl

-4-

nitroan

iline

C₇H₈N

₂O₂

Monoc

linic
Cc 7.237 15.347 6.671 106.80 708.8 4

2-

Methyl

-3-

nitroan

iline[4]

C₇H₈N

₂O₂

Orthor

hombi

c

P2₁2₁2

₁
3.8043 12.987 14.401 90 711.5 4

2,4-

Dimet

hyl-6-

nitroan

iline[5]

C₈H₁₀

N₂O₂

Monoc

linic
P2₁/c 6.997 14.919 15.907

101.17

6
1629.1 8

Discussion of Crystal Packing Trends
The crystal structures of the analyzed compounds are primarily stabilized by a combination of

N-H···O hydrogen bonds and, in some cases, π-π stacking interactions. The presence and

nature of these interactions are significantly influenced by the substitution pattern on the aniline

ring.
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In 4-nitroaniline, the molecules are linked by N-H···O hydrogen bonds, forming chains that are

further organized into sheets. The planarity of the molecule facilitates efficient packing.

The introduction of a methyl group, as in 2-methyl-4-nitroaniline, can influence the overall

packing by introducing steric hindrance and altering the electronic properties of the molecule.

This compound is noted for its noncentrosymmetric crystal structure, which is a prerequisite for

second-harmonic generation (SHG) and other nonlinear optical (NLO) properties.

In 2-methyl-3-nitroaniline, the orthorhombic crystal system suggests a different packing

arrangement compared to the monoclinic systems of the other substituted anilines in this study.

The specific arrangement of molecules is dictated by the interplay of hydrogen bonding

involving the amino and nitro groups and the steric influence of the methyl group.

The crystal structure of 2,4-dimethyl-6-nitroaniline is characterized by the presence of two

independent molecules in the asymmetric unit, which are linked by weak N-H···O hydrogen

bonds. The multiple methyl groups introduce significant steric bulk, which likely plays a major

role in the resulting crystal packing.

The case of aniline at low temperature reveals a structure with two crystallographically

independent molecules, where N-H···N hydrogen bonds are the dominant intermolecular

interaction. This provides a baseline for understanding the impact of introducing the strongly

hydrogen-bond-accepting nitro group.

While the crystal structure of 2,4,6-trimethylaniline is not detailed here, the presence of three

methyl groups is expected to create a highly sterically hindered environment, which would

significantly influence its crystal packing, likely favoring weaker van der Waals interactions over

strong directional hydrogen bonds.

The absence of crystallographic data for 2,4,6-trimethyl-3-nitroaniline represents a notable gap

in the understanding of this family of compounds. Based on the trends observed, it can be

hypothesized that its crystal packing would be a complex interplay of the steric hindrance from

the three methyl groups and the hydrogen bonding potential of the amino and nitro groups. The

bulky methyl groups might prevent the formation of the extensive hydrogen-bonded networks

seen in less substituted nitroanilines.

Experimental Protocols
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The following are representative experimental protocols for the synthesis and crystallization of

the discussed compounds, as extracted from the cited literature.

Synthesis and Crystallization of 2,4-Dimethyl-6-nitroaniline:[5] A solution of 2,4-dimethylaniline,

acetic acid, and acetic anhydride is refluxed. After cooling, a mixed acid solution of

concentrated sulfuric acid and concentrated nitric acid is slowly added. The resulting

precipitate, 2,4-dimethylacetanilide, is filtered, washed, and then refluxed with 70% sulfuric

acid. The product, 2,4-dimethyl-6-nitroaniline, is precipitated by adding to cold water, filtered,

and washed. Crystals suitable for X-ray analysis are obtained by slow evaporation of a

methanol solution at room temperature.[5]

Synthesis and Crystallization of a Schiff base of 2-Methyl-3-nitroaniline:[6] A Schiff base of 2-

methyl-3-nitroaniline was prepared by refluxing a solution of 5-nitrothiophene-2-carbaldehyde

and 2-methyl-3-nitroaniline in ethanol for 5 hours. The resulting yellow crystalline material was

washed with ethanol and dried at room temperature. Single crystals were grown from an

ethanol solution.[6]

Crystallization of 4-Nitroaniline:[3] Single crystals of 4-nitroaniline were grown by the slow

evaporation solution technique. A saturated solution of 4-nitroaniline was prepared in ethanol

using a magnetic stirrer. The solution was filtered to remove impurities, covered with a

perforated foil, and left undisturbed to allow for slow evaporation and crystal growth.[3]

X-ray Data Collection and Structure Refinement (General): Single-crystal X-ray diffraction data

for the compounds were typically collected at low temperatures (e.g., 163 K or 252 K) using a

diffractometer with Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct

methods and refined by full-matrix least-squares on F². Hydrogen atoms were often placed in

geometrically calculated positions and refined using a riding model.

Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the crystal

packing of the selected aniline derivatives.
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Figure 1. A flowchart illustrating the workflow for the comparative analysis of the crystal packing

of substituted anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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